Functional Group Regioisomerism: Positional Impact on Molecular Properties of 6-Amino-4-methoxynicotinic Acid
6-Amino-4-methoxynicotinic acid is a specific regioisomer of aminomethoxynicotinic acid. Its closest analog, 4-amino-6-methoxynicotinic acid (CAS 1060806-76-9), shares the same molecular formula (C₇H₈N₂O₃) and mass (168.15 g/mol) but differs in the positioning of the amino and methoxy groups on the pyridine ring . This positional isomerism is not merely a cataloging detail; it results in a different connectivity that alters the compound's electronic and steric properties, leading to potentially divergent biological activities and chemical reactivities. For instance, the specific 6-amino-4-methoxy configuration is reported to be useful in medicinal chemistry for constructing kinase inhibitors and antimicrobial agents, a property that is not guaranteed for the 4-amino-6-methoxy isomer [1].
| Evidence Dimension | Molecular Structure (Regioisomerism) |
|---|---|
| Target Compound Data | 6-amino group, 4-methoxy group on the pyridine-3-carboxylic acid scaffold |
| Comparator Or Baseline | 4-amino-6-methoxynicotinic acid (CAS 1060806-76-9): 4-amino group, 6-methoxy group |
| Quantified Difference | Structural isomer (positional). Same molecular formula (C₇H₈N₂O₃) and mass (168.15 g/mol), but distinct chemical identity. |
| Conditions | Comparison of CAS registry numbers and supplier specifications |
Why This Matters
Ensures the correct regioisomer is procured, preventing experimental failure in studies requiring the specific 6-amino-4-methoxy substitution pattern.
- [1] Kuujia. 6-Amino-4-methoxypyridine-3-carboxylic acid (CAS 1060805-18-6) product page. View Source
